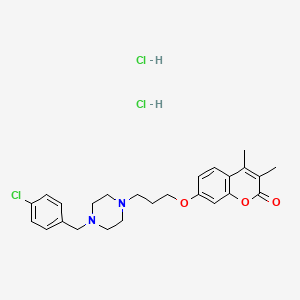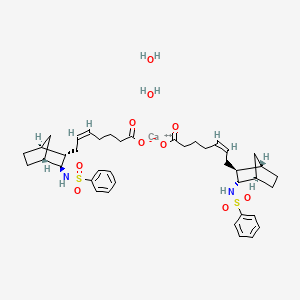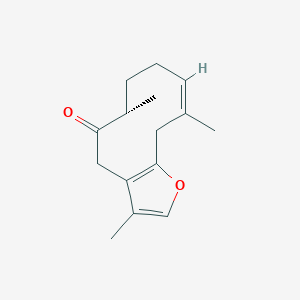
Furanogermenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furanogermenone belongs to the class of organic compounds known as germacrane sesquiterpenoids. These are sesquiterpenoids having the germacrane skeleton, with a structure characterized by a cyclodecane ring substituted with an isopropyl and two methyl groups. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in ginger. This makes this compound a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Composition and Importance in Essential Oils
Furanogermenone is a significant constituent in the essential oils of various plants. For instance, it was identified as a major component in the leaf, fruit, and bark oils of Neolitsea pallens. In the leaf oil, this compound constituted 30.6% of the composition. Its presence is of chemosystematic and commercial importance due to its notable quantity in these essential oils (Padalia et al., 2007).
Synthetic Furanones in Infection Control
Synthetic furanones, derived from this compound, have been studied for their potential in controlling bacterial infections. They have been found to interfere with bacterial quorum-sensing systems, thereby inhibiting bacterial virulence. This discovery opens up new avenues for controlling bacterial infections without directly killing the bacteria or inhibiting their growth, as demonstrated in studies with Pseudomonas aeruginosa in mice (Wu et al., 2004).
Anti-viral Potential
This compound derivatives have been synthesized and evaluated for their anti-viral activity. The study focused on novel 2-furanone derivatives due to their biological activities and the ability to be converted into several biologically active compounds. Some derivatives exhibited significant activities against viruses like rotavirus, highlighting their potential as anti-viral agents (El-Shanbaky et al., 2020).
Platform for Screening Harmful Furans
A study developed an analytical platform for screening potentially harmful furans. This platform was designed to detect cis-enediones resulting from the metabolic activation of furan-containing compounds. The study's objective was to address the increasing risks of consuming toxic furans found in various natural products (Wang et al., 2014).
Potential Anti-angiogenic Effects
Furanodiene, a this compound-related compound, demonstrated potential anti-angiogenic effects in human umbilical vein endothelial cells and zebrafish models. The study focused on furanodiene's ability to inhibit endothelial cell growth, invasion, migration, and tube formation, which are crucial for angiogenesis. This suggests its potential role in anti-tumor activities (Zhong et al., 2012).
Propriétés
Numéro CAS |
81678-18-4 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(6S,9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one |
InChI |
InChI=1S/C15H20O2/c1-10-5-4-6-11(2)14(16)8-13-12(3)9-17-15(13)7-10/h5,9,11H,4,6-8H2,1-3H3/b10-5-/t11-/m0/s1 |
Clé InChI |
ZLESWHXADLWJPV-VQNWOSHQSA-N |
SMILES isomérique |
C[C@H]1CC/C=C(\CC2=C(CC1=O)C(=CO2)C)/C |
SMILES |
CC1CCC=C(CC2=C(CC1=O)C(=CO2)C)C |
SMILES canonique |
CC1CCC=C(CC2=C(CC1=O)C(=CO2)C)C |
melting_point |
46.5-47.5°C |
| 81678-18-4 | |
Description physique |
Solid |
Synonymes |
furanogermenone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


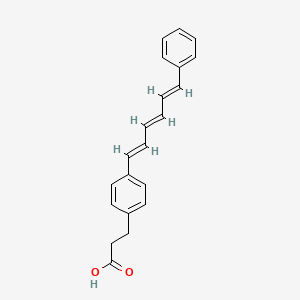

![bis[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] (E)-but-2-enedioate](/img/structure/B1239434.png)
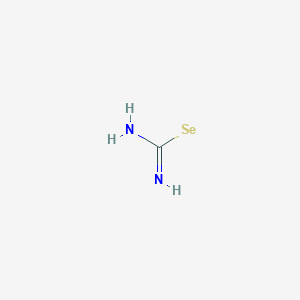
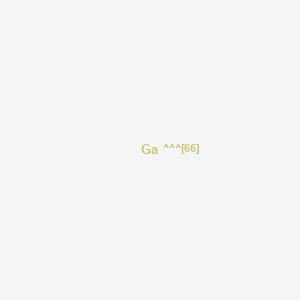
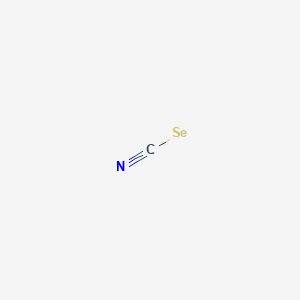
![1-[(5R,6S,6aS)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride](/img/structure/B1239441.png)
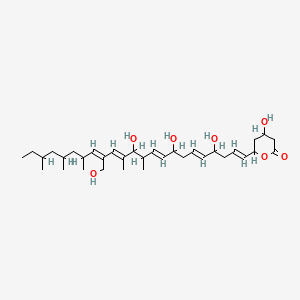

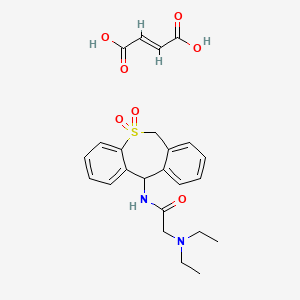
![5-bromo-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B1239449.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-4-[(2-oxobenzo[cd]indol-1-yl)methyl]benzamide](/img/structure/B1239450.png)
